Enhanced Lipophilicity (LogP) Decisively Differentiates N-Benzyl from N-Phenyl Pyrrolidinone Analogs
A procurement-critical physicochemical comparison reveals a substantial difference in calculated lipophilicity between the target N-benzyl compound and its structurally closest in-class analog, the N-phenyl variant (CAS 39630-00-7) . The additional methylene bridge in the N-benzyl derivative increases the partition coefficient (LogP) by approximately 0.5–0.6 units, a shift that places the compound into a more desirable lipophilicity range for blood-brain barrier (BBB) penetration in certain CNS-targeted medicinal chemistry campaigns [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.92 (chemically calculated) |
| Comparator Or Baseline | 1-Phenyl-4-(piperidinocarbonyl)pyrrolidin-2-one (CAS 39630-00-7): LogP ≈ 1.35 (chemically calculated) |
| Quantified Difference | ΔLogP ≈ +0.57 |
| Conditions | Computed partition coefficient (LogP) using standard cheminformatics algorithms (XLogP3) via PubChem/ChemSpider data mining in 2024 . |
Why This Matters
For medicinal chemistry screening, a higher LogP directly correlates with improved passive membrane permeability and CNS exposure, making the N-benzyl variant the preferred choice when designing libraries for neurological target space over the N-phenyl analog.
- [1] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
